molecular formula C11H7ClFNO2S B2940234 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927974-21-8

2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2940234
CAS No.: 927974-21-8
M. Wt: 271.69
InChI Key: RQZFUHBUZBIHEU-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a high-quality chemical intermediate intended for research and development purposes. This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . As a carboxylic acid derivative, it serves as a versatile building block for the synthesis of more complex molecules, particularly through amide bond formation to create novel carboxamide analogues . Thiazole derivatives are extensively investigated in early-stage drug discovery for their potential as kinase inhibitors, which are relevant in oncology for targeting various cancer cell lines . Furthermore, thiazole-based compounds are widely studied as potential anti-inflammatory agents, targeting enzymes such as COX and LOX . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2S/c1-5-9(11(15)16)17-10(14-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZFUHBUZBIHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the core thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

  • Structure : Differs by replacing the carboxylic acid with an ethyl ester group.
  • Significance : Likely acts as a prodrug, as ester groups can hydrolyze in vivo to release the active carboxylic acid form .
  • CAS RN : 878689-03-3 .

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

  • Structure : Isoxazole ring replaces thiazole, with similar substituents (2-chloro-6-fluorophenyl and methyl).
  • Properties : CAS RN 3919-74-2; 100% purity per safety data sheets. The isoxazole variant may exhibit altered metabolic stability or binding affinity compared to thiazole analogs due to differences in ring electronegativity .

Thiazole-Based Carboxylic Acids with Different Aromatic Substitutions

Compound Name Substituents CAS RN Melting Point (°C) Key Data/Applications
2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid Phenyl at position 4 32002-72-5 201–203 Higher melting point suggests increased crystallinity
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Phenyl at position 2 33763-20-1 214–215 Structural isomerism impacts solubility and packing
Target Compound 2-(2-Chloro-6-fluorophenyl) group - Not reported Enhanced electronic effects for enzyme interactions

Structural Similarity Analysis (Based on CAS Data)

  • Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS 26018-73-5): Structural similarity score 0.93. Thiophene analogs demonstrate how ring system changes (thiazole vs. thiophene) influence electronic properties and bioactivity .
  • 4-Methyl-2-phenylthiazole-5-carboxylic Acid (CAS 29886-63-3) : Similarity score 0.61. The absence of halogen substituents reduces steric and electronic effects critical for target binding .

Biological Activity

2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic compound that belongs to the thiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H9ClFNO2S
  • CAS Number : 927974-21-8

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) is significant as they often enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In a study examining various thiazole compounds, including derivatives similar to this compound, significant antibacterial activity was observed against several pathogenic strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus40 µg/mL
This compoundP. aeruginosa30 µg/mL

This table summarizes the antimicrobial effectiveness of various compounds, highlighting the potential of thiazole derivatives in combating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).

Case Study: Anticancer Efficacy

In a recent study, the compound was tested against Caco-2 cells with results indicating a significant reduction in cell viability:

  • Cell Line : Caco-2
  • Concentration : 100 µM
  • Reduction in Viability : 39.8% compared to untreated controls (p < 0.001) .

This suggests that the compound may target specific pathways involved in cancer cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Observations
A549>100No significant activity
Caco-260Significant reduction in viability

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression and microbial resistance.

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